β-Glucuronidase from bovine liver
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Overview
Description
β-Glucuronidase from bovine liver is a lysosomal enzyme that plays a crucial role in the normal turnover of glycosaminoglycans and the remodeling of extracellular matrix components in both physiological and inflammatory states . This enzyme is a homotetramer with a molecular weight of approximately 290 kDa . It is involved in the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans, which are essential for various biological processes .
Mechanism of Action
Target of Action
The primary target of β-Glucuronidase from bovine liver is complex carbohydrates, specifically glycosaminoglycans such as chondroitin sulfate, heparan sulfate, and hyaluronic acid . It also targets lactose/N-acetyllactosamine sequences . This enzyme plays an essential role in the normal turnover of glycosaminoglycans and remodeling of the extracellular matrix components .
Mode of Action
this compound interacts with its targets by breaking down complex carbohydrates. It cleaves β-glucuronic acid linkages from the nonreducing termini of its target molecules . This enzyme also has a carbohydrate-specific interaction that is different from substrate recognition .
Biochemical Pathways
The action of this compound affects the metabolic pathway of glucuronidation, a part of liver detoxification . This enzyme hydrolyzes β-glucuronide to produce glucuronic acid and an aglycone . The breakdown of these complex carbohydrates facilitates the conversion of conjugated bilirubin into the unconjugated form, making bilirubin suitable for reabsorption .
Pharmacokinetics
It’s known that this enzyme is a lysosomal enzyme, indicating that it is intracellular and its activity is likely to be influenced by cellular uptake and distribution mechanisms .
Result of Action
The action of this compound results in the breakdown of complex carbohydrates, facilitating the conversion of conjugated bilirubin into the unconjugated form . This makes bilirubin suitable for reabsorption . Additionally, the enzyme’s action on glycosaminoglycans plays a role in the normal turnover of these molecules and the remodeling of extracellular matrix components .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the interaction of β-Glucuronidase with lactamyl–Sepharose is pH-dependent . Furthermore, the enzyme shows high activity in certain environments, such as the spleen, liver, and kidney .
Biochemical Analysis
Biochemical Properties
β-Glucuronidase from bovine liver catalyzes the hydrolysis of glucuronides, which are conjugated forms of glucuronic acid. This enzyme interacts with a variety of substrates, including steroid hormones, bilirubin, and other glucuronides. The enzyme’s activity is essential for the conversion of conjugated bilirubin into its unconjugated form, facilitating its reabsorption in the liver . Additionally, this compound interacts with other enzymes and proteins involved in the metabolism of glycosaminoglycans, contributing to the degradation of these complex molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The enzyme’s activity can affect the levels of glucuronides within cells, impacting the regulation of gene expression and the activation of signaling pathways. For instance, the hydrolysis of glucuronides by this compound can release active molecules that modulate cellular functions . This enzyme also plays a role in the metabolism of glycosaminoglycans, which are essential components of the extracellular matrix and influence cell behavior and tissue homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the hydrolysis of β-D-glucuronic acid residues. The enzyme binds to its substrate via specific interactions with the glucuronic acid moiety, facilitating the cleavage of the glycosidic bond. This process involves the formation of an enzyme-substrate complex, followed by the release of the hydrolyzed product . The enzyme’s activity can be modulated by various factors, including pH, temperature, and the presence of inhibitors or activators.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of β-Glucuronidase from bovine liver involves several steps, including ammonium sulfate precipitation, ethanol fractionation, organic solvent fractionation, gel filtration, and isoelectric focusing . These steps are designed to purify the enzyme to homogeneity, achieving a high specific activity .
Industrial Production Methods: In industrial settings, the enzyme is typically purified using a combination of ammonium sulfate, acetone, and ethanol fractionation, followed by ion exchange chromatography . This method yields a pure enzyme that can be easily crystallized from ammonium sulfate .
Chemical Reactions Analysis
Types of Reactions: β-Glucuronidase primarily undergoes hydrolysis reactions, where it catalyzes the breakdown of complex carbohydrates . It can hydrolyze certain α-L-iduronide bonds, indicating its role in the catabolism of iduronic acid-containing glycosaminoglycans .
Common Reagents and Conditions: The enzyme’s activity is influenced by various factors, including pH and the presence of specific substrates or inhibitors . For instance, lactose has been found to activate β-Glucuronidase noncompetitively, indicating that the lactose-binding site is different from the substrate-binding site .
Major Products Formed: The primary product of the hydrolysis reaction catalyzed by β-Glucuronidase is β-D-glucuronic acid . This product is essential for various biological processes, including the detoxification of drugs and the metabolism of complex carbohydrates .
Scientific Research Applications
β-Glucuronidase from bovine liver has a wide range of scientific research applications. It is used in β-Glucuronidase inhibition assays to study the inhibitory effects of various compounds . The enzyme is also employed in deglucuronidation processes, which are crucial for the metabolism of drugs and other xenobiotics . Additionally, β-Glucuronidase is used as a reporter gene in GUS assays to monitor gene expression . In humans, it plays a role in converting conjugated bilirubin into its unconjugated form, making bilirubin suitable for reabsorption .
Comparison with Similar Compounds
β-Glucuronidase from bovine liver shares similarities with other β-Glucuronidases from different sources, such as Escherichia coli and Helix pomatia . it is unique in its ability to hydrolyze certain α-L-iduronide bonds, which is not observed in β-Glucuronidases from other sources . This unique property makes it particularly useful for studying the catabolism of iduronic acid-containing glycosaminoglycans .
List of Similar Compounds:- β-Glucuronidase from Escherichia coli
- β-Glucuronidase from Helix pomatia
- β-Glucuronidase from Patella vulgata
- β-Glucuronidase from Haliotis rufescens
Properties
CAS No. |
9001-45-0 |
---|---|
Molecular Formula |
N/A |
Molecular Weight |
0 |
Synonyms |
4-O-Methylglucuronidase; β-D-glucuronidase Acid; E.C. 3.2.1.31; Exo-β-D-glucuronidase; GUS; Glucuronidase; Ketodase; β-D-Glucuronidase; β-Glucuronide Glucuronohydrolase |
Origin of Product |
United States |
Q1: Why is there interest in inhibiting β-Glucuronidase, particularly in the context of cancer treatment?
A1: Research suggests that inhibiting β-glucuronidases may be a viable strategy for mitigating drug toxicity associated with certain cancer treatments. Specifically, inhibiting this enzyme has been explored as a means to improve the efficacy and reduce the side effects of the colon cancer chemotherapeutic CPT-11 (Irinotecan) []. This is because β-glucuronidase can contribute to the breakdown and inactivation of certain drugs within the body.
Q2: How does 1,4-saccharolactone interact with β-glucuronidase from bovine liver?
A2: While the provided abstracts don't detail the interaction mechanism, one study specifically investigated the inhibition of bovine liver β-glucuronidase by 1,4-saccharolactone []. Further research is necessary to elucidate the specifics of this interaction, including whether it acts as a competitive or non-competitive inhibitor and the binding site(s) involved.
Q3: Are there known inhibitors of β-glucuronidase that demonstrate selectivity towards the bacterial enzyme over the mammalian enzyme?
A3: Yes, research has identified compounds exhibiting selective inhibition of bacterial β-glucuronidase over the mammalian enzyme. For example, M-GCI, a glycoprotein inhibitor produced by Micromonospora sp., showcases strong inhibition against Escherichia coli β-glucuronidase while having minimal impact on the bovine liver enzyme []. This selectivity is a crucial factor in developing targeted therapies that minimize potential side effects on the host.
Q4: How does the structure of uronic-Noeurostegine relate to its inhibitory activity against β-glucuronidase?
A4: Uronic-Noeurostegine, a nortropane-type compound, has demonstrated potent competitive inhibition against E. coli β-glucuronidase []. This suggests that its structure allows it to effectively compete with the natural substrate for binding to the enzyme's active site. Interestingly, the study also synthesized uronic-Noeurostegine derivatives with N-ethyl and N-(4-hydroxybutyl) substitutions. These modifications were found to decrease inhibitory activity against both E. coli and bovine liver β-glucuronidases compared to the parent compound [], indicating that the N-substituent significantly influences the compound's interaction with the enzyme. This highlights the importance of structure-activity relationships in inhibitor design.
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